

(-)-Phenylglycinol CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Phenylglycinol

Cat. No.: B122099

[Get Quote](#)

An In-depth Technical Guide to (-)-Phenylglycinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phenylglycinol, systematically known as (R)-(-)-2-Amino-2-phenylethanol, is a chiral amino alcohol that serves as a crucial building block in modern organic and medicinal chemistry. Its stereogenic center makes it an invaluable tool for asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy and safety of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in research and drug development.

Core Properties and Molecular Structure

(-)-Phenylglycinol is a white to light yellow crystalline solid. Its identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for **(-)-Phenylglycinol**

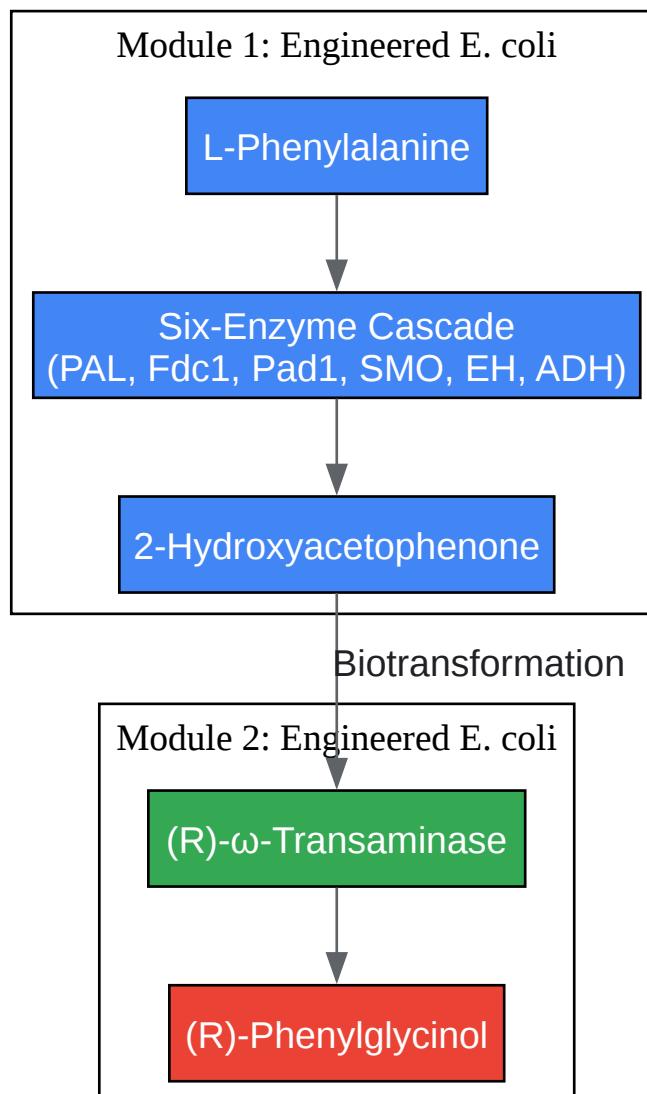
Identifier	Value	Citation
CAS Number	56613-80-0	
Molecular Formula	C ₈ H ₁₁ NO	
Molecular Weight	137.18 g/mol	
Synonyms	(R)-(-)-2-Amino-2-phenylethanol, D-(-)-alpha-Phenylglycinol	
InChI Key	IJXJGQCXFSSHNL-QMMMGPOBSA-N	
SMILES String	N--INVALID-LINK--c1ccccc1	

Table 2: Physicochemical Data for **(-)-Phenylglycinol**

Property	Value	Citation
Melting Point	75-77 °C (lit.)	
Optical Activity	[α] ₂₄ /D -31.7°, c = 0.76 in 1 M HCl	
Optical Purity	ee: 99% (GLC)	
Solubility	Soluble in methanol. Slightly soluble in water.	[1]

Synthesis of **(-)-Phenylglycinol**

The enantiomerically pure form of phenylglycinol can be synthesized through both traditional chemical reduction and advanced biocatalytic methods.


Chemical Synthesis

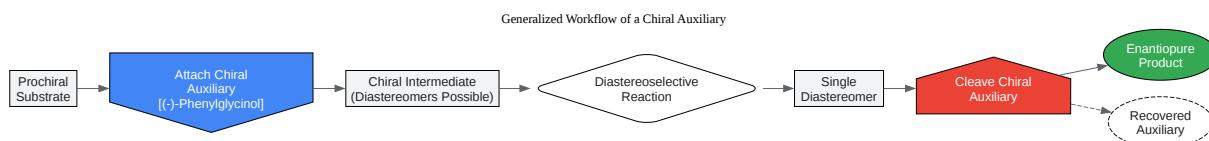
A common and direct method for synthesizing (R)-(-)-2-Phenylglycinol is the reduction of the corresponding amino acid, (R)-phenylglycine. Strong reducing agents like lithium aluminum

hydride (LiAlH_4) or a sodium borohydride-iodine system are effective for this transformation.[\[1\]](#) [\[2\]](#)

Biocatalytic Synthesis

Modern synthetic approaches increasingly utilize enzymatic cascades to produce chiral molecules under mild conditions with high selectivity. An artificial biocatalytic cascade has been developed to convert bio-based L-phenylalanine into (R)-phenylglycinol with high yield and excellent enantiomeric excess (>99% ee).[\[3\]](#) This process uses a consortium of engineered *E. coli* cells expressing multiple enzymes to perform a multi-step conversion.[\[3\]](#)

[Click to download full resolution via product page](#)


Biocatalytic cascade for (R)-Phenylglycinol synthesis.

Applications in Research and Drug Development

The primary utility of **(-)-Phenylglycinol** lies in its application as a chiral auxiliary and a stereodefined starting material.[\[4\]](#)

Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[\[5\]](#) **(-)-Phenylglycinol** is used to introduce a known chirality, directing subsequent reactions to form a desired diastereomer. After the stereoselective transformation, the auxiliary is cleaved and can often be recovered. This strategy is fundamental in the asymmetric synthesis of complex molecules like β -lactams.

[Click to download full resolution via product page](#)

Role of **(-)-Phenylglycinol** as a chiral auxiliary.

Asymmetric Strecker Synthesis

(-)-Phenylglycinol and its derivatives are effective chiral auxiliaries in the asymmetric Strecker synthesis of α -amino acids.[\[5\]](#) In this reaction, an imine derived from the chiral amino alcohol reacts with a cyanide source. The stereocenter on the auxiliary directs the nucleophilic attack, leading to the preferential formation of one diastereomeric α -amino nitrile.[\[5\]](#) This intermediate can then be hydrolyzed to the target non-proteinogenic amino acid in high enantiomeric purity. This method has been used to synthesize compounds like (S)-tert-leucine.[\[3\]](#)[\[6\]](#)

Synthesis of Bioactive Molecules and Ligands

(-)-Phenylglycinol is a precursor for various bioactive compounds and chiral ligands. It is used to synthesize oxazoline ligands, which are important in asymmetric catalysis for reactions like hydrogenations and C-C bond formations.^{[4][7]} Furthermore, phenylglycinol-based scaffolds are found in several bioactive compounds and are used in the development of new pharmaceutical agents.^[7] For instance, it has been employed as a chiral auxiliary in a synthetic route for saxagliptin, a DPP-IV inhibitor used to treat diabetes.

Experimental Protocols

Protocol 1: Chemical Synthesis via Reduction of (R)-Phenylglycine with LiAlH₄

This protocol describes the reduction of (R)-phenylglycine to (R)-(-)-2-phenylglycinol using lithium aluminum hydride (LiAlH₄).^{[1][2]}

Materials:

- (R)-2-Phenylglycine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Saturated potassium carbonate solution
- Toluene
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Suspend LiAlH₄ (1.95 eq.) in dry THF under an inert argon atmosphere in a round-bottom flask cooled to 0°C.^[1]
- Add solid (R)-2-phenylglycine (1.00 eq.) in small portions to the suspension.^[1]

- Stir the mixture at 0°C for 1 hour, then slowly warm to reflux (approx. 80°C) and maintain overnight.[1]
- After the reaction is complete, cool the mixture in an ice/water bath.[1]
- Very slowly and carefully quench the reaction by adding a saturated potassium carbonate solution.[1]
- Filter the resulting mixture and remove the solvents from the filtrate under reduced pressure. [1]
- Recrystallize the crude yellow solid from hot toluene (approx. 2 mL of toluene per 1 g of crude product) to yield (R)-(-)-2-phenylglycinol as a white crystalline solid.[1]
- Caution: LiAlH₄ reacts violently with water. All glassware must be dry and the reaction must be performed under an inert atmosphere. The quenching step should be performed with extreme care.[8][9]

Protocol 2: Biocatalytic Synthesis from L-Phenylalanine (Preparative Scale)

This protocol is adapted from a method for producing (R)-phenylglycinol using a consortium of engineered E. coli.[3]

Materials:

- Lyophilized engineered E. coli cells (Module 1: RFP-DEA-CGS, Module 2: EB-DGA)
- L-phenylalanine (L-PA)
- Sodium phosphate buffer (100 mM, pH 7.5)
- Glucose
- Pyridoxal phosphate (PLP)
- L-Alanine (L-Ala)

- Ammonia/Ammonium Chloride buffer
- Standard laboratory incubator shaker

Procedure:

- Prepare a 100 mL reaction mixture in a shaker flask containing 100 mM sodium phosphate buffer (pH 7.5).[\[3\]](#)
- Add the following components to the buffer:
 - 20 mM L-phenylalanine (L-PA)
 - 15 g (cell dry weight)/L of Module 1 E. coli cells
 - 20 g (cell dry weight)/L of Module 2 E. coli cells
 - 20 mM glucose
 - 0.1 mM PLP
 - 400 mM L-Ala
 - 150 mM NH₃/NH₄Cl[\[3\]](#)
- Incubate the reaction at 25°C with shaking at 200 rpm for 12 hours.[\[3\]](#)
- Monitor the reaction progress and product formation using Gas Chromatography (GC).[\[3\]](#)
- Upon completion, extract the product from the reaction mixture for purification and analysis.

Conclusion

(-)-Phenylglycinol is a cornerstone chiral building block for asymmetric synthesis. Its well-defined stereochemistry provides a reliable platform for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. With the advent of robust biocatalytic production routes, its availability and application are set to expand, further enabling the development of novel, stereochemically pure therapeutics. The detailed protocols and data

presented in this guide offer a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [(-)-Phenylglycinol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122099#phenylglycinol-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com